molecular formula C9H9NO B1203438 2,5-Dimethylphenyl isocyanate CAS No. 40397-98-6

2,5-Dimethylphenyl isocyanate

Cat. No. B1203438
CAS RN: 40397-98-6
M. Wt: 147.17 g/mol
InChI Key: SOXVXJQIQVOCAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-Dimethylphenyl isocyanate involves complex reactions, including interaction with chlorosulfonic acid to produce structural isomers, indicating the compound's reactivity and the potential for generating various derivatives through specific synthetic routes (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure and computational studies reveal that compounds related to 2,5-Dimethylphenyl isocyanate exhibit non-planar configurations, with photochromic properties in some instances. Density Functional Theory (DFT) calculations are employed to understand their molecular geometry, showcasing the intricate structure these molecules possess (Karakurt et al., 2016).

Chemical Reactions and Properties

2,5-Dimethylphenyl isocyanate participates in various chemical reactions, including the formation of sterically congested rings and the interaction with other organic compounds to produce materials with novel properties. These reactions highlight the compound's versatility in forming complex molecular structures with unique functionalities (Yavari & Djahaniani, 2010).

Physical Properties Analysis

The physical properties of compounds related to 2,5-Dimethylphenyl isocyanate, such as crystal structure and molecular conformations, are characterized through single-crystal X-ray diffraction and computational methods. These studies provide insights into the compounds' stability, molecular interactions, and potential applications in material science (Özdemir et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,5-Dimethylphenyl isocyanate derivatives are explored through various reactions, including photolysis and cyclization processes, which demonstrate their reactivity and potential for creating materials with specific desired properties. The photodeprotection of carboxylic acids from their esters using 2,5-dimethylphenacyl as a photoremovable protecting group is a notable example, showcasing the compound's utility in synthetic chemistry (Klan, Zabadal, & Heger, 2000).

Scientific Research Applications

  • Photolysis of dimethylphenyl azide derivatives leads to the formation of corresponding isocyanates, which can undergo further chemical transformations. This process demonstrates the utility of dimethylphenyl isocyanates in chemical synthesis under specific conditions (Dunkin, Donnelly, & Lockhart, 1985).

  • Oligomerization of phenyl isocyanate derivatives, including dimethylphenyl isocyanates, can be initiated to form oligomers with optically active groups. This highlights the potential of these compounds in creating specific molecular structures with desired optical properties (Maeda & Okamoto, 1998).

  • Reactions involving dimethylphenyl isocyanates and other chemical entities can lead to the formation of substituted imidazolidinones and other complex molecules. Such reactions indicate the role of these isocyanates in synthesizing diverse chemical compounds (Martín, 1991).

  • The asymmetric polymerization of aromatic isocyanates, including dimethylphenyl isocyanates, using chiral anionic initiators, results in optically active polymers. This process underscores the application of these isocyanates in polymer science for the synthesis of polymers with specific chirality (Okamoto, Matsuda, Nakano, & Yashima, 1994).

  • The use of dimethylphenyl and dichlorophenyl isocyanates in carbamoylating cellulose and amylose demonstrates their utility in producing materials with specific chiral recognition abilities, indicating potential applications in chromatography and enantioselective processes (Kaida & Okamoto, 1993).

properties

IUPAC Name

2-isocyanato-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVXJQIQVOCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068227
Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenyl isocyanate

CAS RN

40397-98-6
Record name 2,5-Dimethylphenyl isocyanate
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Record name 2-Isocyanato-1,4-dimethylbenzene
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Record name 2,5-Dimethylphenyl isocyanate
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Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Record name 2,5-Dimethylphenyl isocyanate
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Record name 2-ISOCYANATO-1,4-DIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TL Patton - The Journal of Organic Chemistry, 1967 - ACS Publications
Isocyanates react with cyanohydrins to form substituted 4-carbamoylimmo-2-oxazolidinones which hydrolyze to 2, 4-oxazolidinediones. Acetone cyanohydrin reacts with 3-chlorophenyl …
Number of citations: 46 pubs.acs.org
H Liu, Z Wu, J Chen, J Wang, H Qiu - Journal of Chromatography A, 2023 - Elsevier
Chirality is a common phenomenon in nature. Different enantiomers of chiral drug compounds have obvious differences in their effects on the human body. Therefore, the separation of …
Number of citations: 3 www.sciencedirect.com
M Bozdag, F Carta, M Ceruso, M Ferraroni… - Journal of Medicinal …, 2018 - ACS Publications
Herein we report the 2-aminophenol-4-sulfonamide 1 and its ureido derivatives 2–23 as inhibitors of the carbonic anhydrase (CA, EC 4.2.1.1) enzymes as analogues of the hypoxic …
Number of citations: 54 pubs.acs.org

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